10-100 Fold Enhanced Anti-Proliferative Potency Versus Parental Bromodomain Inhibitor BI-7273
In human AML cell lines (EOL-1, MOLM-13, MV4;11), dBRD9 exerted anti-proliferative effects exceeding those of non-degrading BRD9 bromodomain probes by 10- to 100-fold [1]. The parental inhibitor BI-7273, which merely occupies the bromodomain, exhibits an EC50 of approximately 1.4 µM in EOL-1 cells [2], whereas dBRD9 achieves potent growth inhibition at low nanomolar concentrations .
| Evidence Dimension | Anti-proliferative potency in AML cell lines |
|---|---|
| Target Compound Data | Exceeds non-degrading probes by 10-100 fold (exact fold difference varies by cell line) |
| Comparator Or Baseline | Parental BRD9 bromodomain inhibitor BI-7273 (EC50 = 1.4 µM in EOL-1) |
| Quantified Difference | 10- to 100-fold greater potency |
| Conditions | EOL-1, MOLM-13, MV4;11 human AML cell lines; 72-hour proliferation assays |
Why This Matters
This potency differential demonstrates that pharmacological degradation of BRD9 yields functional consequences not achievable by bromodomain inhibition alone, justifying the selection of a degrader over an inhibitor for studies requiring robust BRD9 loss-of-function.
- [1] Remillard D, Buckley DL, Paulk J, et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angew Chem Int Ed Engl. 2017;56(21):5738-5743. View Source
- [2] Cayman Chemical. BI-7273 Product Information. Catalog No. 23850. View Source
